1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chlorinated nitrobenzoyl group with an indoline carboxamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The chlorinated nitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated nitrobenzoyl chloride reacts with the indoline derivative in the presence of a base . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene or methanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the indoline moiety can bind to specific receptors or enzymes, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(2-Chloro-5-nitrobenzoyl)indoline-2-thioamide: Contains a thioamide group instead of a carboxamide group.
1-(2-Chloro-5-nitrobenzoyl)indoline-2-amine: Features an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-chloro-5-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-12-6-5-10(20(23)24)8-11(12)16(22)19-13-4-2-1-3-9(13)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBOBIJGUDFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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